Reduced Respiratory Depression: Meptazinol vs. Morphine and Pentazocine in a Human Crossover Trial
In a double-blind crossover trial of seven healthy volunteers, meptazinol (100 mg/70 kg) demonstrated superior respiratory safety relative to equianalgesic doses of morphine (10 mg/70 kg) and pentazocine (60 mg/70 kg). Meptazinol did not significantly alter the ventilatory response to rebreathing CO₂, whereas both morphine and pentazocine produced substantial depression [1]. Additionally, the increase in end-tidal CO₂ (PE'CO₂) after meptazinol was significantly lower than after either comparator [2].
| Evidence Dimension | Change in ventilatory response slope to CO₂ rebreathing (3.5-h average) |
|---|---|
| Target Compound Data | No significant change vs. placebo |
| Comparator Or Baseline | Morphine: -30.0% (P<0.02); Pentazocine: -31.6% (P<0.02) |
| Quantified Difference | Meptazinol preserved ventilatory response, avoiding ~30% depression observed with comparators |
| Conditions | Double-blind crossover trial; 7 healthy volunteers; equianalgesic doses: meptazinol 100 mg/70 kg, morphine 10 mg/70 kg, pentazocine 60 mg/70 kg |
Why This Matters
Preserved ventilatory response translates to reduced risk of respiratory compromise, a critical safety differentiator for postoperative and elderly patient populations.
- [1] Jordan C, Lehane JR, Robson PJ, Jones JG. A comparison of the respiratory effects of meptazinol, pentazocine and morphine. Br J Anaesth. 1979;51(6):497-502. View Source
- [2] Jordan C, Lehane JR, Robson PJ, Jones JG. A comparison of the respiratory effects of meptazinol, pentazocine and morphine. Br J Anaesth. 1979;51(6):497-502. View Source
